molecular formula C20H24N2O3 B6539045 2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide CAS No. 1060354-54-2

2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide

Cat. No.: B6539045
CAS No.: 1060354-54-2
M. Wt: 340.4 g/mol
InChI Key: OUKSVWSREWLVBK-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)15-6-10-17(11-7-15)25-13-19(24)22-16-8-4-14(5-9-16)12-18(21)23/h4-11H,12-13H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKSVWSREWLVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide, also known by its CAS number 1060354-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}N2_2O3_3
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a tert-butyl group and a carbamoylmethyl phenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer and inflammation.
  • Receptor Modulation : It may act on certain receptors to elicit physiological responses that could be beneficial in treating various ailments.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that structurally related compounds showed enhanced anti-proliferative activity compared to traditional iron chelators, suggesting potential use in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its effectiveness against specific bacterial strains was evaluated, revealing promising results that warrant further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. This aligns with findings from related compounds that have shown efficacy as COX-2 inhibitors .

Case Studies and Research Findings

  • Study on Osteoclast Inhibition :
    • A related compound was found to inhibit osteoclastogenesis significantly, suggesting that similar structures may also have applications in treating bone-related disorders such as osteoporosis .
  • Anticonvulsant Activity :
    • Research into similar acetamide derivatives has shown anticonvulsant activity in animal models, indicating potential for neurological applications .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that electron-donating substituents enhance biological activity, providing insights into optimizing the structure for improved efficacy .

Data Tables

PropertyValue
CAS Number1060354-54-2
Molecular FormulaC20_{20}H24_{24}N2_{2}O3_{3}
Molecular Weight340.4 g/mol
Biological ActivitiesAnticancer, Antimicrobial, Anti-inflammatory
Study TypeFindings
Anticancer ActivitySignificant inhibition of cell proliferation
Osteoclast InhibitionSuppressed osteoclast formation and activity
Anticonvulsant ActivityEfficacy observed in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-tert-butylphenol with chloroacetyl chloride to form the phenoxy intermediate, followed by amidation with 4-(carbamoylmethyl)aniline. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Safety protocols for handling chloroacetyl chloride (e.g., inert atmosphere, PPE) are critical due to its reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Use of nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
  • Conducting reactions in a fume hood to avoid inhalation.
  • Immediate rinsing with water for 15 minutes upon eye/skin exposure, followed by medical consultation.
  • Storage in airtight containers at -20°C to maintain stability .

Q. Which analytical techniques are recommended for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography, if applicable, reveals intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic parameters. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify optimal catalysts (e.g., Pd for coupling) and solvents (e.g., DMF for polar aprotic conditions). Experimental feedback refines computational models, reducing trial-and-error cycles .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

  • Standardizing protocols (e.g., MTT assays with fixed exposure times).
  • Validating results via orthogonal methods (e.g., surface plasmon resonance for binding affinity).
  • Cross-referencing with biomarker databases to compare activity against structurally related compounds .

Q. What crystallographic insights inform intermolecular interactions of this compound?

  • Answer : Single-crystal X-ray diffraction reveals intramolecular C—H···O hydrogen bonds and packing stabilized by N—H···O interactions. Crystal growth via slow evaporation in acetonitrile yields suitable crystals. Refinement software (e.g., SHELXL) analyzes bond lengths/angles, aiding in understanding stability and reactivity .

Q. How can byproduct formation during synthesis be minimized?

  • Answer : Byproducts (e.g., unreacted intermediates) are reduced by:

  • Optimizing stoichiometry (e.g., 1.2 equivalents of 4-(carbamoylmethyl)aniline).
  • Using scavenger resins (e.g., polymer-bound triphenylphosphine for halogen removal).
  • Monitoring reaction progress via TLC or in-situ FTIR to terminate at completion .

Methodological Resources

  • Structural Databases : PubChem and ChemIDplus provide spectroscopic data (InChIKey: JTEDVNFIPPZBEN) .
  • Safety Standards : NIST and OSHA guidelines outline PPE and emergency measures .
  • Reaction Design : ICReDD’s computational-experimental integration accelerates synthesis optimization .

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